molecular formula C18H18N2S B2383201 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole CAS No. 863001-36-9

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole

Cat. No. B2383201
CAS RN: 863001-36-9
M. Wt: 294.42
InChI Key: GMQRIJQZDCFFAL-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DIBT and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research has focused on the synthesis and spectroscopic studies of dihydro-5H-thiazolo[2,3-a]isoquinolinones and tetrahydro-5H-thiazolo[2,3-a]isoquinolines, prepared from 3,4-dihydroisoquinoline derivatives under various conditions, highlighting the diversity in reaction mediums and methodologies for creating thiazole compounds (Rozwadowska & Sulima, 2001; Berber, 2022).

Biological Activities

Antiproliferative and Antimicrobial Properties : Compounds with the 1,3,4-thiadiazole core, including derivatives similar to the subject compound, have been designed and synthesized, showing significant biological activities. These activities range from DNA protective ability against oxidative damage to strong antimicrobial activity and cytotoxicity against cancer cell lines, indicating potential therapeutic applications (Gür et al., 2020).

Psychotropic, Anti-inflammatory, and Cytotoxicity Screening : A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited notable psychotropic, anti-inflammatory, and cytotoxic effects in various screenings. These findings underline the importance of structural characteristics and physicochemical parameters in determining the specific biological activities of these compounds (Zablotskaya et al., 2013).

Anticancer Agents

Antitumor Activities : Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed moderate to high levels of antitumor activities against several cancer cell lines. Some compounds demonstrated potent inhibitory activities, suggesting their potential as anticancer agents (Fang et al., 2016).

Isoquinolinequinone–Amino Acid Derivatives : Aminoisoquinoline-5,8-quinones bearing α-amino acids moieties were synthesized and evaluated for their cytotoxic activity against normal and cancer cell lines. The cytotoxic effects varied significantly with the structure of the amino acid fragment, indicating the importance of precise molecular design in developing effective anticancer compounds (Valderrama et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds, such as 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, has been studied. These compounds have shown inhibitory preference for AKR1C3 over AKR1C2 .

Future Directions

The future directions for this compound could involve further exploration of its bioactive properties and potential applications. For instance, 2-aryl-3,4-dihydroisoquinolin-2-ium compounds have been suggested as promising lead compounds for the development of novel isoquinoline antifungal agrochemicals .

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,7-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-12-9-13(2)17-16(10-12)19-18(21-17)20-8-7-14-5-3-4-6-15(14)11-20/h3-6,9-10H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQRIJQZDCFFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCC4=CC=CC=C4C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole

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